Thermal Stability: Melting Point Elevation Relative to N-Benzylideneaniline
N-(p-phenylbenzylidene)-p-methylaniline exhibits a melting point of 137–139 °C, as reported in US Patent 4,235,929 for the recrystallized product [1]. In contrast, the unsubstituted parent compound N-benzylideneaniline (BA) melts at 52–54 °C as a literature value . This represents an approximate 85 °C elevation in melting point, attributable to the additional p-phenyl ring which enhances intermolecular π-π interactions and increases molecular weight.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 137–139 °C |
| Comparator Or Baseline | N-Benzylideneaniline (BA), 52–54 °C (lit.) |
| Quantified Difference | ΔTm ≈ +85 °C |
| Conditions | Recrystallized solid; target from 95% ethanol, comparator literature value. |
Why This Matters
A higher melting point indicates superior thermal robustness for high-temperature material processing and storage, making N-(p-phenylbenzylidene)-p-methylaniline preferable for applications requiring thermal durability over standard benzylideneanilines.
- [1] US Patent 4,235,929. Method of treatment. Example 9: N-(p-phenylbenzylidene)-p-methylaniline; m.p. 137°-139°C. View Source
